![molecular formula C16H15ClN2O4S B2701581 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922111-93-1](/img/structure/B2701581.png)
3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzenesulfonamide moiety, a tetrahydrobenzo[f][1,4]oxazepin ring, and a chloro group . These types of compounds are often used in medicinal chemistry due to their ability to bind to a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions . For example, the synthesis of similar compounds often involves the reaction of a suitable benzene derivative with a sulfonyl chloride to form the benzenesulfonamide moiety .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydrobenzo[f][1,4]oxazepin ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the benzenesulfonamide moiety might undergo substitution reactions, while the tetrahydrobenzo[f][1,4]oxazepin ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Environmental Monitoring and Exposure Assessment
Research conducted by Maceira, Marcé, and Borrull (2018) developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurized liquid extraction (PLE) to determine derivatives of benzothiazole, benzotriazole, and benzenesulfonamide in particulate matter (PM10) of outdoor air samples. This study highlights the presence of these compounds in the environment and assesses human exposure, especially in areas influenced by local industries, underscoring the significance of monitoring such derivatives for environmental health (Maceira et al., 2018).
Applications in Cancer Research
Sławiński et al. (2012) synthesized a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. Some compounds showed remarkable activity against human tumor cell lines, indicating the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Sławiński et al., 2012).
Antimicrobial Applications
Another study by Sławiński, Żołnowska, Pirska, Kędzia, and Kwapisz (2013) synthesized and evaluated the antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Some compounds exhibited promising activity against anaerobic Gram-positive bacteria strains, suggesting their utility in developing new antimicrobial agents (Sławiński et al., 2013).
Molecular Docking and Structural Analysis
Research by Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of tetrazole derivatives related to benzenesulfonamide. These studies help understand the orientation and interaction of molecules within the active sites of enzymes, which is crucial for designing inhibitors and understanding their mechanisms of action (Al-Hourani et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-7-8-23-15-6-5-12(10-14(15)16(19)20)18-24(21,22)13-4-2-3-11(17)9-13/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKYCNVQRLRRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)
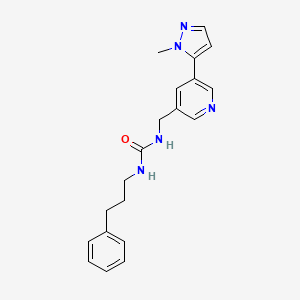
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)
![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)
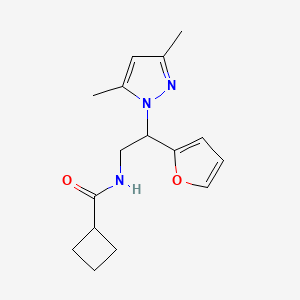
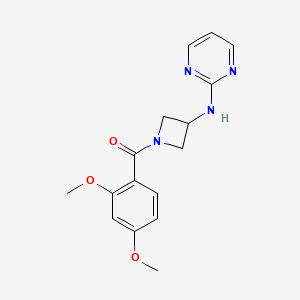
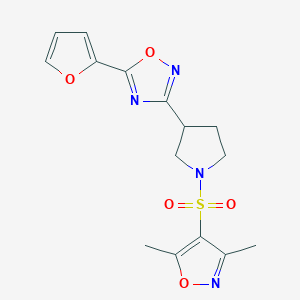
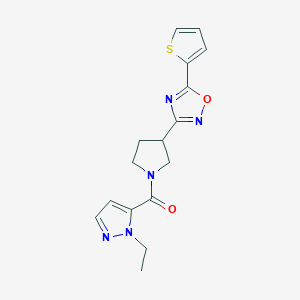

![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)